molecular formula C26H41ClN6O5S B12383343 Biotin-PEAC5-maleimide (hydrochloride)

Biotin-PEAC5-maleimide (hydrochloride)

Cat. No.: B12383343
M. Wt: 585.2 g/mol
InChI Key: NJHCMPNCTQGYDC-VZZZFAHMSA-N
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Description

Biotin-PEAC5-maleimide (hydrochloride) is a biochemical assay reagent used in various scientific research applications. It is known for its ability to label proteins and peptides, particularly those containing sulfhydryl groups. The compound is often used in biotinylation processes, where biotin is attached to proteins or other molecules to facilitate detection and purification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEAC5-maleimide (hydrochloride) involves the reaction of biotin with a maleimide derivative. The process typically includes the following steps:

    Biotinylation: Biotin is reacted with a linker molecule, such as N-(6-aminohexanoyl)-N’-(2-maleimidoethyl)piperazine, to form the biotinylated intermediate.

    Maleimide Coupling: The biotinylated intermediate is then reacted with a maleimide derivative under mild conditions to form Biotin-PEAC5-maleimide.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of Biotin-PEAC5-maleimide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of biotin and maleimide derivatives are reacted in controlled environments.

    Purification: The product is purified using techniques such as chromatography to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEAC5-maleimide (hydrochloride) primarily undergoes substitution reactions, particularly with sulfhydryl groups in proteins and peptides. The maleimide group reacts with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

    Reagents: Common reagents include biotin, maleimide derivatives, and various solvents such as dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS).

    Conditions: Reactions are typically carried out at neutral pH (6.5-7.5) and at room temperature or slightly elevated temperatures.

Major Products

The major product of the reaction is a biotinylated protein or peptide, where the biotin-PEAC5-maleimide is covalently attached to the sulfhydryl group of the target molecule.

Scientific Research Applications

Biotin-PEAC5-maleimide (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used in biotinylation reactions to label and detect proteins and peptides.

    Biology: Facilitates the study of protein-protein interactions, protein localization, and protein function.

    Medicine: Used in diagnostic assays and therapeutic research to track and target specific proteins.

    Industry: Employed in the production of biotinylated antibodies and other biotinylated reagents for various applications.

Mechanism of Action

Biotin-PEAC5-maleimide (hydrochloride) exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in proteins and peptides. The maleimide group reacts specifically with thiol groups, resulting in the covalent attachment of biotin to the target molecule. This biotinylation allows for subsequent detection and purification using avidin or streptavidin-based methods.

Comparison with Similar Compounds

Biotin-PEAC5-maleimide (hydrochloride) is unique in its ability to form stable thioether bonds with sulfhydryl groups. Similar compounds include:

    Biotin-PEG-maleimide: Contains a polyethylene glycol (PEG) spacer for increased solubility.

    Biotin-NHS ester: Reacts with primary amines instead of thiol groups.

    Biotin-hydrazide: Reacts with aldehyde groups in oxidized carbohydrates.

Biotin-PEAC5-maleimide (hydrochloride) stands out due to its specific reactivity with thiol groups and its stability in aqueous solutions.

Properties

Molecular Formula

C26H41ClN6O5S

Molecular Weight

585.2 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]pentanamide;hydrochloride

InChI

InChI=1S/C26H40N6O5S.ClH/c33-21(7-4-3-6-20-25-19(18-38-20)28-26(37)29-25)27-11-5-1-2-8-22(34)31-15-12-30(13-16-31)14-17-32-23(35)9-10-24(32)36;/h9-10,19-20,25H,1-8,11-18H2,(H,27,33)(H2,28,29,37);1H/t19-,20-,25-;/m0./s1

InChI Key

NJHCMPNCTQGYDC-VZZZFAHMSA-N

Isomeric SMILES

C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4.Cl

Canonical SMILES

C1CN(CCN1CCN2C(=O)C=CC2=O)C(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4.Cl

Origin of Product

United States

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